An In-depth Technical Guide to the Physical and Chemical Properties of 1-Fluorododecane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Fluorododecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluorododecane (C₁₂H₂₅F) is a long-chain monofluorinated alkane that holds significant interest in various scientific fields, including materials science and medicinal chemistry. The introduction of a single fluorine atom onto the dodecyl chain imparts unique physicochemical properties that can influence its behavior in both chemical and biological systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Fluorododecane. It includes a detailed summary of its quantitative data, experimental protocols for the determination of these properties and for its synthesis and key reactions, and visualizations of relevant chemical pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals utilizing or investigating 1-Fluorododecane in their work.
Physical Properties
The physical characteristics of 1-Fluorododecane are fundamental to its application and handling. A summary of its key physical properties is presented in the table below.
Table 1: Physical Properties of 1-Fluorododecane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₅F | [1] |
| Molecular Weight | 188.33 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 0.807 g/mL at 25 °C | [2] |
| Boiling Point | 225-227 °C | [2] |
| Melting Point | -13 °C | [2] |
| Refractive Index (n²⁰/D) | 1.42 | [2] |
| Flash Point | 106.1 °C (223.0 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane. |
Chemical Properties and Reactivity
1-Fluorododecane exhibits chemical behaviors characteristic of a primary alkyl fluoride. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering this part of the molecule relatively inert. However, the compound can participate in specific reactions under certain conditions.
Synthesis of 1-Fluorododecane
A common and effective method for the synthesis of 1-Fluorododecane is the nucleophilic fluorination of 1-dodecanol using a fluorinating agent such as (Diethylamino)sulfur trifluoride (DAST).[3][4][5][6]
Materials:
-
1-Dodecanol
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-dodecanol (1 equivalent) in anhydrous dichloromethane (20 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 equivalents) dropwise to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Fluorododecane.
Safety Note: DAST is toxic and moisture-sensitive, potentially producing hydrogen fluoride gas upon contact with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Halogen Exchange Reaction
1-Fluorododecane can undergo halogen exchange reactions. For instance, it reacts with dibromomethane in the presence of titanocene dichloride and triethyl aluminum to produce a mixture of 1-chlorododecane and 1-bromododecane.[2] This demonstrates the ability to activate the strong C-F bond under specific catalytic conditions.[7]
Materials:
-
1-Fluorododecane
-
Dibromomethane (CH₂Br₂)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Triethylaluminum (Et₃Al)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-Fluorododecane (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of titanocene dichloride.
-
To this mixture, add triethylaluminum (a suitable number of equivalents, to be optimized) and dibromomethane.
-
Stir the reaction mixture at room temperature, monitoring the progress by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched, followed by an aqueous workup.
-
The product mixture of 1-chlorododecane and 1-bromododecane can be isolated and analyzed.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-Fluorododecane.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the dodecyl chain. The methylene group attached to the fluorine atom will exhibit a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon in the dodecyl chain. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, typically a triplet of triplets, confirming the presence of the fluorine atom and its coupling to the adjacent protons.[8]
Mass Spectrometry (MS)
Mass spectrometry of 1-Fluorododecane will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is expected to show characteristic losses of alkyl fragments. The fragmentation of n-perfluoroalkanes often involves the initial detachment of a fluorine atom followed by emissions of difluorocarbene.[9] While 1-Fluorododecane is not a perfluoroalkane, analogous fragmentation pathways involving the loss of HF or alkyl radicals are expected.[10][11][12]
Role in Drug Development and Biological Interactions
While 1-Fluorododecane itself is not a therapeutic agent, its properties as a long-chain fluorinated alkane make it relevant to drug development and the study of biological systems. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[13][14]
Interaction with Lipid Bilayers
Long-chain alkanes, including their fluorinated analogs, can intercalate into the hydrophobic core of lipid bilayers, which form the basis of cell membranes. This interaction can alter the physical properties of the membrane, such as its fluidity and thickness. Molecular dynamics simulations have been used to study the insertion of perfluoroalkyl substances into phospholipid bilayers, showing that these interactions are driven by favorable free energy gradients.[13][15] The presence of the electronegative fluorine atom can influence the local electronic environment within the membrane.
Use as a Molecular Tracer
Isotopically labeled compounds, including those containing radioactive isotopes of fluorine (e.g., ¹⁸F), are used as tracers in biological studies and medical imaging techniques like Positron Emission Tomography (PET).[16][17][18][19] While 1-Fluorododecane with the stable ¹⁹F isotope is not a PET tracer, its fluorinated nature makes it a candidate for studies involving ¹⁹F NMR spectroscopy in biological systems, which can provide information about the local environment and mobility of the molecule.
Experimental Protocols for Physical Property Determination
Standard laboratory procedures can be employed to verify the physical properties of 1-Fluorododecane.
Table 2: Experimental Methodologies for Physical Property Determination
| Property | Experimental Method | Brief Protocol |
| Boiling Point | Thiele Tube Method | A small sample is heated in a tube with an inverted capillary. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with liquid entering the capillary, is recorded as the boiling point.[20][21] |
| Density | Pycnometer Method | A pycnometer of a known volume is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[22][23] |
| Refractive Index | Abbe Refractometer | A few drops of the sample are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs, and the refractive index is read from the scale.[22] |
| Solubility | Visual Miscibility Test | A small amount of 1-Fluorododecane is added to a test tube containing a solvent (e.g., water, dichloromethane). The mixture is agitated, and the formation of a single homogeneous phase (soluble) or two distinct phases (insoluble) is observed.[20] |
Conclusion
1-Fluorododecane is a valuable compound with a unique set of physical and chemical properties conferred by its long alkyl chain and terminal fluorine atom. This guide has provided a detailed overview of these properties, along with experimental protocols for their determination and for the synthesis and reaction of the molecule. The information presented herein is intended to support researchers and professionals in their endeavors involving this versatile fluorinated alkane.
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